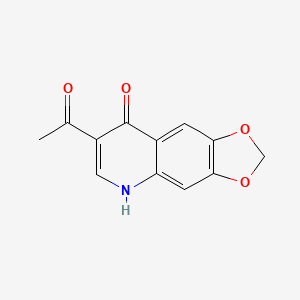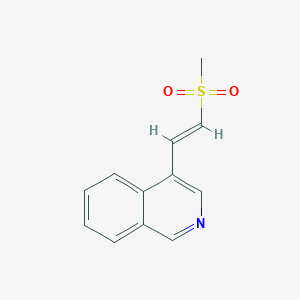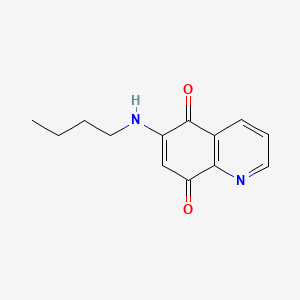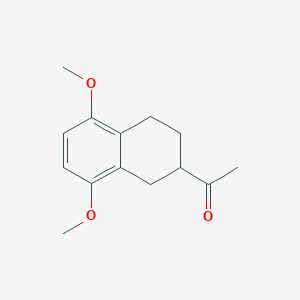
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxymethyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their significant roles in various biological processes and are often used in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The amino group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include ethyl acetoacetate, guanidine, formaldehyde, and ammonia.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of ethyl 2-(4-amino-5-carboxyl-2-oxopyrimidin-1(2H)-yl)acetate.
Reduction: Formation of ethyl 2-(4-amino-5-(hydroxymethyl)-2-hydroxypyrimidin-1(2H)-yl)acetate.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparación Con Compuestos Similares
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate can be compared with other pyrimidine derivatives such as:
Thymine: A naturally occurring pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in DNA and RNA.
5-Fluorouracil: A synthetic pyrimidine analog used as an anticancer drug.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. Unlike thymine and cytosine, this compound contains an ethyl ester group, which can be hydrolyzed to release the active pyrimidine derivative in biological systems. Additionally, the presence of the hydroxymethyl group provides opportunities for further chemical modifications and functionalization.
Propiedades
Fórmula molecular |
C9H13N3O4 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
ethyl 2-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-7(14)4-12-3-6(5-13)8(10)11-9(12)15/h3,13H,2,4-5H2,1H3,(H2,10,11,15) |
Clave InChI |
ZIPIZGUKTMSBCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C(C(=NC1=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)



![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)





